molecular formula C7H9F3N4O B14657415 N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide CAS No. 50580-60-4

N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide

Cat. No.: B14657415
CAS No.: 50580-60-4
M. Wt: 222.17 g/mol
InChI Key: CYRLCCWKLKXOGT-UHFFFAOYSA-N
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Description

N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Common methods for synthesizing imidazole rings include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The trifluoroacetamide group can be introduced through reactions involving trifluoroacetic anhydride or trifluoroacetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes ensuring high yields, cost-effectiveness, and minimal environmental impact. The use of continuous flow reactors and green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An antimicrobial agent with a similar imidazole ring structure.

    Omeprazole: A proton pump inhibitor containing a substituted imidazole ring.

    Tinidazole: Another antimicrobial agent with an imidazole ring.

Uniqueness

N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which can enhance its chemical stability and biological activity compared to other imidazole-containing compounds .

Properties

CAS No.

50580-60-4

Molecular Formula

C7H9F3N4O

Molecular Weight

222.17 g/mol

IUPAC Name

N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C7H9F3N4O/c8-7(9,10)5(15)12-2-1-4-3-13-6(11)14-4/h3H,1-2H2,(H,12,15)(H3,11,13,14)

InChI Key

CYRLCCWKLKXOGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)CCNC(=O)C(F)(F)F

Origin of Product

United States

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